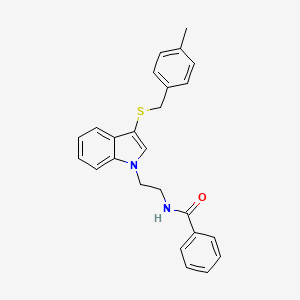

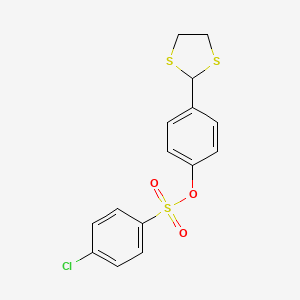

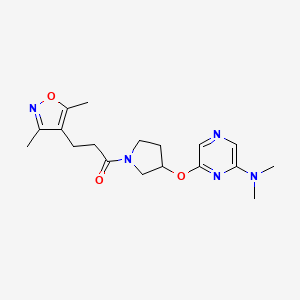

![molecular formula C23H24N6O2S B2443406 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 946211-22-9](/img/structure/B2443406.png)

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines can be achieved through numerous methods . For instance, one approach involves the reaction of chalcone with guanidine hydrochloride .Molecular Structure Analysis

Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 . The structure of the pyrimidine ring is similar to the nitrogen bases present in DNA and RNA .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, they can exhibit inhibitory responses against the expression and activities of certain vital inflammatory mediators .Applications De Recherche Scientifique

Anticancer Properties

The compound’s structural features make it an intriguing candidate for cancer research. Researchers have explored its effects on various cancer cell lines, including breast cancer, leukemia, and lung cancer. It may act as a kinase inhibitor, disrupting signaling pathways critical for tumor growth and metastasis .

Antimicrobial Activity

Studies have investigated the compound’s antimicrobial properties against bacteria, fungi, and parasites. It could potentially serve as a lead compound for developing novel antibiotics or antifungal agents .

Anti-Inflammatory and Analgesic Effects

The compound’s chemical scaffold suggests anti-inflammatory potential. Researchers have evaluated its ability to modulate inflammatory pathways and alleviate pain. Further investigations are needed to understand its mechanism of action .

Cardiovascular Applications

Given its diverse bioactivities, the compound might influence cardiovascular health. It could be explored as a calcium channel antagonist, antihypertensive agent, or even a vasodilator .

Metabolic Disorders and Enzyme Inhibition

Researchers have looked into its impact on metabolic pathways, including its potential as a diuretic or an enzyme inhibitor. For instance, it may affect pyruvate dehydrogenase kinase, which plays a role in energy metabolism .

Drug Development and ADME-Tox Properties

Novel synthetic methodologies have been employed to enhance the compound’s druglikeness and pharmacokinetic properties. Researchers aim to optimize its absorption, distribution, metabolism, excretion, and toxicity profiles .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2S/c1-32-23-26-20(28-10-12-31-13-11-28)19-15-25-29(21(19)27-23)9-8-24-22(30)18-7-6-16-4-2-3-5-17(16)14-18/h2-7,14-15H,8-13H2,1H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQVXSZAXKBBNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=CC=CC=C4C=C3)C(=N1)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

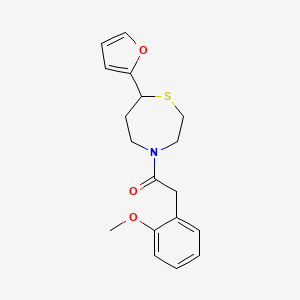

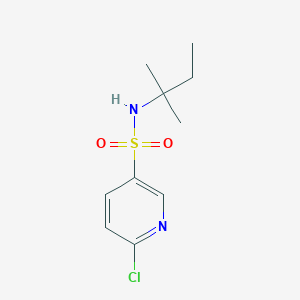

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2443326.png)

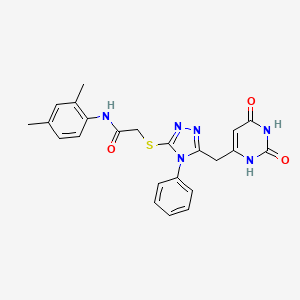

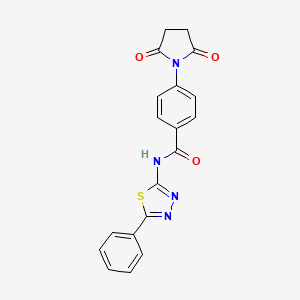

![9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2443327.png)

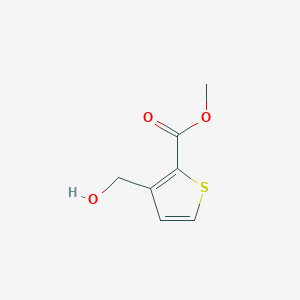

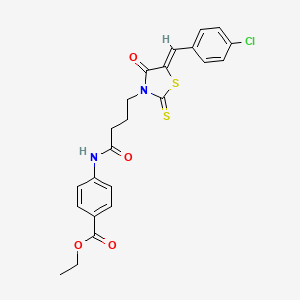

![(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2443328.png)

![2-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2443332.png)